Methyl 4-(4-Acetoxy-1-oxobutyl)benzoate
Description
Methyl 4-(4-Acetoxy-1-oxobutyl)benzoate is a methyl benzoate derivative featuring a 4-acetoxy-1-oxobutyl substituent at the para position of the aromatic ring. This compound combines ester (acetoxy and methyl benzoate) and ketone functionalities, making it a versatile intermediate in organic synthesis. The compound’s reactivity is likely influenced by the electron-withdrawing ketone and ester groups, which may affect its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
136527-52-1 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 4-(4-acetyloxybutanoyl)benzoate |
InChI |
InChI=1S/C14H16O5/c1-10(15)19-9-3-4-13(16)11-5-7-12(8-6-11)14(17)18-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UJJLJCGAOMACQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations
Structural characterization of analogous compounds (e.g., C1–C7) relies on ¹H NMR and HRMS , while crystallographic tools like SHELXL () and ORTEP-3 () are widely used for resolving molecular geometries in related studies . These methods could be applied to confirm the target compound’s configuration, though direct crystallographic data is absent in the provided evidence.
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